molecular formula C11H10N2O B560727 1-Benzyl-1H-pyrazole-5-carbaldehyde CAS No. 102808-00-4

1-Benzyl-1H-pyrazole-5-carbaldehyde

Cat. No. B560727
M. Wt: 186.214
InChI Key: QVFOGVWPMHSDGJ-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family. It is a yellow crystalline solid that is commonly used in scientific research. This compound has gained attention due to its unique properties, which make it an ideal candidate for various applications in the field of chemistry and biology.

Scientific Research Applications

  • Synthesis of Reduced 3,4'-bipyrazoles : Viviana Cuartas et al. (2017) explored the synthesis of reduced bipyrazoles from a simple pyrazole precursor. This process involves the reaction of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, under specific conditions to yield various derivatives. These compounds have been studied for their molecular structures and supramolecular assembly, indicating potential applications in material science and molecular engineering (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

  • Antioxidant and Anti-inflammatory Activity : A study by Bono Naga Sudha et al. (2021) focused on synthesizing derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluating their antioxidant and anti-inflammatory activities. This research indicates the potential of these compounds in pharmacological applications, particularly in addressing oxidative stress and inflammation-related disorders (Sudha, Subbaiah, & Mahalakshmi, 2021).

  • Synthesis of Novel Heterocycles : Mohammed A. Baashen et al. (2017) used a related compound, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, as a precursor for synthesizing a series of novel heterocycles. These compounds, characterized by various spectroscopic methods, indicate the versatility of pyrazole derivatives in creating new chemical entities with potential applications in medicinal chemistry and material sciences (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

  • Green Synthesis of Chromeno[2,3-c]pyrazol-4(1H)-ones : He Li et al. (2015) developed a green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones from 5-(aryloxy)-1H-pyrazole-4-carbaldehydes. This process highlights an eco-friendly approach in synthesizing complex molecules, useful in pharmaceutical and organic synthesis (Li, Liu, Zhang, Sun, Wang, & Liu, 2015).

  • Antimicrobial Activity of Chitosan Schiff Bases : A. Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde. These compounds were evaluated for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

properties

IUPAC Name

2-benzylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-6-7-12-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFOGVWPMHSDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652309
Record name 1-Benzyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrazole-5-carbaldehyde

CAS RN

102808-00-4
Record name 1-Benzyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Y Qiao, T Si, MH Yang, RA Altman - The Journal of Organic …, 2014 - ACS Publications
… General procedure C was followed using 1-benzyl-1H-pyrazole-5-carbaldehyde (74.4 mg, 0.400 mmol) in DMF (1.6 mL); first step: 60 C, 40 min; second step: 60 C, 60 min; workup and …
Number of citations: 77 pubs.acs.org

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